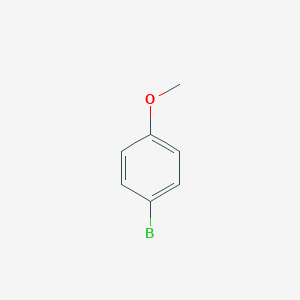

Borane, (4-methoxyphenyl)-

Description

BenchChem offers high-quality Borane, (4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane, (4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYYAAICMHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxyphenyl Borane and Its Advanced Derivatives

Direct Synthetic Routes to (4-Methoxyphenyl)borane

While direct synthesis of the parent (4-methoxyphenyl)borane (a borane (B79455) with a direct B-H bond) is less common, the term is often used to refer to its more stable and synthetically versatile derivatives, primarily (4-methoxyphenyl)boronic acid. One of the most straightforward and widely utilized methods for the synthesis of (4-methoxyphenyl)boronic acid involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). wisc.edu For instance, 4-methoxyphenylmagnesium bromide can be reacted with trimethyl borate, followed by acidic workup, to yield the desired boronic acid. wisc.eduontosight.ai This method is efficient and relies on readily available starting materials.

Another approach involves the use of p-chloroanisole, which upon reaction under specific conditions, can produce p-anisylboronic acid with a high yield and purity. chemicalbook.com These methods provide reliable access to (4-methoxyphenyl)boronic acid, a key precursor for more complex borane derivatives.

Preparation of Organoborane Precursors to (4-Methoxyphenyl)borane Systems

The synthesis of precursors to (4-methoxyphenyl)borane systems often involves the strategic introduction of a boron-containing functional group onto the anisole (B1667542) framework. Two prominent strategies for achieving this are through arylmetal intermediates and direct C-H borylation.

Generation from Arylmetal Intermediates and Borate Esters

A classic and robust method for preparing arylboronic acids involves the reaction of an arylmetal reagent with a borate ester. rsc.org In the context of (4-methoxyphenyl)borane precursors, this typically involves the formation of an organolithium or Grignard reagent from a halogenated anisole derivative. For example, 4-bromoanisole (B123540) can be treated with magnesium to form the corresponding Grignard reagent, which is then reacted with a trialkyl borate like trimethyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes (4-methoxyphenyl)boronic acid. wisc.edu This approach offers good yields and is tolerant of a variety of functional groups.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Methoxyphenylmagnesium bromide | Boron trifluoride etherate | (4-Methoxyphenyl)boronic acid | ontosight.ai |

| p-Chloroanisole | Not specified | p-Anisylboronic acid | chemicalbook.com |

| 4-Bromoanisole | Magnesium, then Trimethyl borate | (4-Methoxyphenyl)boronic acid | wisc.edu |

Approaches via C–H Borylation Strategies

Direct C–H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. This approach avoids the pre-functionalization required in traditional methods. For anisole and its derivatives, iridium-catalyzed C-H borylation has been a subject of significant research, although it often yields a mixture of meta and para isomers. mdpi.com

Recent advancements have focused on improving the regioselectivity of this reaction. The use of a bulky Lewis acid in conjunction with an iridium catalyst and a sterically hindered bipyridyl ligand has been shown to dramatically improve the para-selectivity of the C(sp²)–H borylation of anisole derivatives. mdpi.com The Lewis acid is believed to coordinate with the methoxy (B1213986) group, altering the electronic properties of the aromatic ring and favoring borylation at the para position. mdpi.com

Furthermore, rare-earth metallocene complexes have been successfully employed as catalysts for the ortho-selective C–H borylation of aromatic ethers like anisole using pinacolborane (HBpin). acs.org This method provides an efficient route to ortho-borylated anisole derivatives. Iron complexes bearing specific pincer ligands have also been developed for the catalytic C-H borylation of various substrates, including anisole derivatives. researchgate.netnih.gov

Derivatization Strategies of (4-Methoxyphenyl)borane Moieties

Once the (4-methoxyphenyl)borane core is established, it can be further functionalized to create more complex and valuable molecules. These derivatization strategies expand the synthetic utility of this important building block.

Synthesis of ((4-Methoxyphenyl)ethynyl)borane Trimethylamine (B31210) Complexes

A photocatalytic method has been developed for the synthesis of ((4-methoxyphenyl)ethynyl)borane trimethylamine complexes. This radical-based approach involves the addition of nucleophilic boryl radicals to electrophilic alkynyl sulfones. thieme-connect.com Specifically, the reaction of 1-methoxy-4-(tosylethynyl)benzene under photocatalytic conditions with a boryl radical source and trimethylamine leads to the formation of the desired ((4-methoxyphenyl)ethynyl)borane trimethylamine complex. thieme-connect.comthieme-connect.com

Another synthetic route to these complexes is through the dehydroborylation of terminal alkynes using lithium aminoborohydrides. This method has been shown to produce ((4-methoxyphenyl)ethynyl)borane-dimethylamine in high yield. mdpi.comsemanticscholar.org

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Methoxy-4-(tosylethynyl)benzene | 4-CzIPN (photocatalyst), K₂CO₃, Me₃N-BH₂CO₂H | ((4-Methoxyphenyl)ethynyl)borane Trimethylamine Complex | 33% | thieme-connect.comthieme-connect.com |

| 4-Ethynylanisole | Lithium aminoborohydride | ((4-Methoxyphenyl)ethynyl)borane-dimethylamine | 97% | mdpi.comsemanticscholar.org |

Formation of Boron-Containing Aryl Ketones

The reaction of (4-methoxyphenyl)boronic acid with α-ketoacids can be initiated by visible light to form boron-containing intermediates. sioc.ac.cn This process involves the in situ formation of a boron complex between the boronic acid and the ketoacid, which facilitates the subsequent reaction. sioc.ac.cn While the direct product is an α-hydroxy acid, this reaction highlights the ability of the boronic acid to activate carbonyl compounds towards addition reactions.

Additionally, the reaction of 2-bromobenzoyl chloride with anisole in the presence of a Lewis acid like aluminum chloride yields (2-bromophenyl)(4-methoxyphenyl)methanone. nih.gov This ketone can then be subjected to further transformations. For instance, reduction of the carbonyl group using a borane-tert-butylamine complex in the presence of aluminum chloride affords the corresponding diphenylmethane (B89790) derivative. nih.govmdpi.com

Preparation of (Alkylideniminoxy)diarylboranes featuring (4-Methoxyphenyl) groups

The synthesis of (alkylideniminoxy)diarylboranes, which are oxime diarylborinates, can be achieved through several reliable methods. cdnsciencepub.comcdnsciencepub.com Research has demonstrated two primary pathways for creating these structures, particularly those incorporating bis(4-methoxyphenyl)borane groups. cdnsciencepub.comresearchgate.net

One effective method involves the acylation of various aliphatic and aromatic aldoximes or cyclic ketoximes. cdnsciencepub.comcdnsciencepub.com This reaction is carried out using a diarylborinic acid or its corresponding anhydride (B1165640) as the acylating agent. cdnsciencepub.com

An alternative synthetic route is the condensation of an (aminoxy)diarylborane with an aldehyde or a ketone. cdnsciencepub.comcdnsciencepub.com This method has been successfully applied to produce compounds like the dimeric (ethylideniminoxy)bis(4-methoxyphenyl)borane. researchgate.net A notable example is the synthesis of 3,3,6,6-tetrakis(4-methoxyphenyl)-2,5-diethylidene-1,4-dioxa-2,5-diazonia-3,6-diboratacyclohexane, a compound that features a central six-membered BONBON ring structure. cdnsciencepub.comcdnsciencepub.com This particular molecule was the first structurally characterized example of a monocyclic BONBON ring. cdnsciencepub.com

The crystal structure of this dimeric compound, identified as 4b , was determined to be monoclinic, belonging to the P21/n space group. cdnsciencepub.comcdnsciencepub.com

Table 1: Synthetic Approaches for (Alkylideniminoxy)diarylboranes

| Method | Reactant 1 | Reactant 2 | Product Type | Specific Example with (4-Methoxyphenyl) Group | Citation(s) |

| Acylation | Aldoxime or Ketoxime | Diarylborinic acid or anhydride | Oxime diarylborinate | (Ethylideniminoxy)bis(4-methoxyphenyl)borane | cdnsciencepub.com, cdnsciencepub.com |

| Condensation | (Aminoxy)diarylborane | Aldehyde or Ketone | Oxime diarylborinate | 3,3,6,6-tetrakis(4-methoxyphenyl)-2,5-diethylidene-1,4-dioxa-2,5-diazonia-3,6-diboratacyclohexane | researchgate.net, cdnsciencepub.com |

Functionalization of Organoborane Frameworks with (4-Methoxyphenyl) Substituents

The introduction of (4-methoxyphenyl) groups onto various molecular frameworks is a key strategy in modifying organoborane compounds. This functionalization is often accomplished through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. acs.orgfrontiersin.org

One application involves the synthesis of B-substituted aryl derivatives of ortho-carborane. mdpi.com A simple and efficient one-pot method has been developed for this purpose, which is particularly useful for substrates with functional groups sensitive to organolithium and organomagnesium reagents. mdpi.com This process utilizes 9-iodo-ortho-carborane and in situ generated organozinc compounds. For instance, 9-(4-Methoxyphenyl)-ortho-carborane was synthesized in a 91% yield using 4-methoxyphenyl (B3050149) bromide in a palladium-catalyzed reaction. mdpi.com

The Suzuki-Miyaura cross-coupling has also been employed to functionalize porphyrin frameworks. acs.org In these syntheses, (4-methoxyphenyl)boronic acid is coupled with a brominated porphyrin precursor. The installation of the electron-donating 4-methoxyphenyl group was noted to be somewhat inhibited under standard conditions compared to electron-withdrawing groups. acs.org Similarly, this coupling method has been used to synthesize 1,8-bis(4-methoxyphenyl)naphthalene from 1,8-dibromonaphthalene (B102958) and (4-methoxyphenyl)boronic acid. frontiersin.org

Furthermore, radical alkylation of C(sp3)–H bonds adjacent to a nitrogen atom can be achieved using boronic acids, providing another avenue for functionalization. bohrium.com

Table 2: Methods for Functionalizing Frameworks with (4-Methoxyphenyl) Groups

| Functionalization Method | Framework | Boron Reagent | Key Catalyst/Reagent | Resulting Compound | Citation(s) |

| Organozinc Coupling | 9-Iodo-ortho-carborane | 4-Methoxyphenyl bromide (forms organozinc in situ) | Palladium catalyst | 9-(4-Methoxyphenyl)-ortho-carborane | mdpi.com |

| Suzuki-Miyaura Coupling | Brominated Porphyrin | (4-Methoxyphenyl)boronic acid | Palladium catalyst | 4-Methoxyphenyl-substituted porphyrin | acs.org |

| Suzuki-Miyaura Coupling | 1,8-Dibromonaphthalene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ | 1,8-bis(4-methoxyphenyl)naphthalene | frontiersin.org |

Synthesis of NHC-Borane Complexes with (4-Methoxyphenyl) Substituents

N-Heterocyclic carbene (NHC)-borane complexes are known for their stability and are accessible through several synthetic strategies. nih.gov These methods allow for the creation of diverse complexes, including those bearing (4-methoxyphenyl) substituents. nih.gov

A versatile and widely used method for preparing NHC-boranes is through a Lewis base exchange. nih.govgoogle.com This approach involves reacting a stable heterocyclic salt with an amine-borane or phosphine-borane complex. nih.gov The exchange at the boron center provides straightforward access to new NHC-boranes, including those with B-substitutions. nih.gov

Another direct route to B-aryl substituted NHC-boranes is the hydroboration of arynes. lookchem.com In this process, arynes are generated in situ from ortho-silyl aryl triflates in the presence of a stable NHC-borane (NHC-BH₃). lookchem.com The subsequent spontaneous hydroboration yields the desired B-aryl-substituted NHC-borane (NHC-BH₂Ar). This method has proven effective for a range of NHC-borane and aryne components. lookchem.com

The synthesis of more complex structures, such as propylene-bridged bis(N-heterocyclic carbene)palladium(II) complexes, has also been reported where methoxyphenyl groups are substituents on the NHC ligand itself. bohrium.com Chiral NHC-borane complexes have been synthesized and utilized in the asymmetric reduction of ketones. rsc.org The characterization of these complex molecules often relies on techniques like NMR spectroscopy to confirm their structure. figshare.com

Table 3: Synthetic Routes to NHC-Borane Complexes

| Synthetic Method | Borane Source | Carbene Source | Key Feature | Resulting Product Type | Citation(s) |

| Lewis Base Exchange | Amine-borane or Phosphine-borane | Heterocyclic Salt | Exchange of Lewis base at boron center | B-substituted NHC-boranes | nih.gov, google.com |

| Aryne Hydroboration | NHC-BH₃ | In situ generated aryne | Direct hydroboration of the aryne | B-Aryl NHC-boranes | lookchem.com |

| Ligand Synthesis | N/A | N-substituted imidazoles | Functional groups on the NHC ligand | Palladium complexes with functionalized NHC ligands | bohrium.com |

Mechanistic Investigations of 4 Methoxyphenyl Borane Reactivity

Studies on Hydroboration Reactions Involving (4-Methoxyphenyl)borane

Hydroboration is a fundamental reaction in organic synthesis involving the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.org This process yields organoborane intermediates that are versatile precursors to a variety of functional groups, most commonly alcohols through subsequent oxidation. wikipedia.orgmasterorganicchemistry.com While much of the foundational work utilized simple boranes like diborane (B8814927) or its complexes (e.g., Borane-tetrahydrofuran (B86392) complex), the principles extend to substituted boranes such as (4-methoxyphenyl)borane. wikipedia.org The electronic nature of the aryl substituent directly impacts the electrophilicity of the boron atom, which is a key factor in the reaction mechanism.

The addition of boranes to unsymmetrical alkenes proceeds with high regioselectivity and stereoselectivity.

Regioselectivity: Hydroboration typically follows an "anti-Markovnikov" regiochemical outcome, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org This preference is governed by both electronic and steric factors. Electronically, the transition state involves a partial positive charge on the more substituted carbon, which is better able to stabilize it. wikipedia.org The electron-donating nature of the 4-methoxyphenyl (B3050149) group in (4-methoxyphenyl)borane can modulate the electrophilicity of the boron center, but the general regiochemical preference is maintained.

Stereoselectivity: The addition of the B-H bond occurs in a syn-selective manner, meaning that both the boron and hydrogen atoms are added to the same face of the double bond. masterorganicchemistry.comlibretexts.org This is a direct consequence of the concerted mechanism of the reaction. masterorganicchemistry.com Subsequent oxidation of the C-B bond to a C-OH bond proceeds with complete retention of stereochemistry, ensuring the stereochemical integrity of the product. masterorganicchemistry.com

| Feature | Description | Governing Factors |

| Regioselectivity | Anti-Markovnikov: Boron adds to the less substituted carbon. | Steric hindrance at the more substituted carbon; stabilization of partial positive charge at the more substituted carbon in the transition state. wikipedia.org |

| Stereoselectivity | Syn-addition: Boron and Hydrogen add to the same face of the π-bond. | A concerted, four-membered cyclic transition state. masterorganicchemistry.com |

| Stereospecificity | The stereochemistry of the starting alkene determines the stereochemistry of the product. | The concerted nature of the hydroboration and the retention of configuration during the subsequent oxidation step. masterorganicchemistry.com |

The mechanism of hydroboration is widely accepted to proceed through a concerted, four-membered transition state. wikipedia.orglibretexts.org In this single-step process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic empty p-orbital of the boron atom, while a hydride is simultaneously transferred from the boron to one of the alkene carbons. chemistrysteps.com

Key characteristics of this pathway include:

Simultaneous Bond Formation and Cleavage: The C-H and C-B bonds form at the same time as the B-H and C=C π-bonds break. chemistrysteps.com

Four-Membered Cyclic Transition State: The geometry of the reaction involves the boron, hydrogen, and the two alkene carbons arranged in a cyclic structure. wikipedia.orgmasterorganicchemistry.com

No Carbocation Intermediate: Because the reaction is concerted, discrete carbocation intermediates are not formed. masterorganicchemistry.comlibretexts.org This prevents the possibility of carbocation rearrangements, which are common in other alkene addition reactions like acid-catalyzed hydration.

This concerted pathway elegantly accounts for the observed high degree of regio- and stereoselectivity inherent to hydroboration reactions. wikipedia.orgmasterorganicchemistry.com

Mechanisms of Reductive Transformations Mediated by (4-Methoxyphenyl)borane Analogues

Boranes and their derivatives are effective reducing agents for various functional groups. Their reactivity often involves Lewis acid activation of the substrate followed by hydride transfer. Mechanistic studies on analogues provide a framework for understanding the potential reductive capabilities of (4-methoxyphenyl)borane.

The reductive opening of benzylidene acetals, particularly in carbohydrate chemistry, is a powerful method for selective deprotection. The regioselectivity of this reaction can be controlled by the choice of borane (B79455) reagent and the presence of activating Lewis acids. nih.govnih.gov Studies using borane analogues have revealed two distinct mechanistic pathways that lead to complementary regioisomers. nih.govresearchgate.net

Lewis Acid-Activated Borane: When a borane-amine complex (e.g., BH₃·NMe₃) is combined with a strong Lewis acid like aluminum chloride (AlCl₃), the borane itself is activated and becomes the most electrophilic species. nih.govresearchgate.net This activated borane preferentially coordinates to the more electron-rich oxygen of the acetal (B89532) (typically a primary oxygen like O-6 in a 4,6-benzylidene acetal). nih.gov Subsequent hydride transfer and cleavage result in the formation of a benzyl (B1604629) ether at this position, leaving the other hydroxyl group (e.g., at C-4) free. researchgate.net This pathway proceeds through an oxocarbenium ion intermediate, which leads to low stereoselectivity in the reduction step. researchgate.net

Lewis Acid-Directed Pathway: In the absence of activation (e.g., using BH₃·THF), the external Lewis acid is the most electrophilic species. nih.gov It coordinates to the most nucleophilic oxygen of the acetal. nih.gov This directs the cleavage to occur at the other acetal oxygen, leading to the opposite regioisomeric product—a benzyl ether at the C-4 position and a free hydroxyl at C-6. These reactions are often slower and proceed through an intimate ion pair, resulting in high stereoselectivity. researchgate.net

| Condition | Most Electrophilic Species | Coordination Site (4,6-Acetal) | Outcome |

| BH₃·NMe₃ / AlCl₃ | Activated Borane | More electron-rich oxygen (O-6) nih.gov | 6-O-Benzyl ether, free 4-OH researchgate.net |

| BH₃·THF / Lewis Acid | Lewis Acid | More nucleophilic oxygen (O-6) nih.gov | 4-O-Benzyl ether, free 6-OH nih.gov |

The fundamental step in borane-mediated reductions is the transfer of a hydride ion (H⁻) from the boron center to an electrophilic atom, typically carbon. acsgcipr.orgyoutube.com A hydride is a hydrogen atom with two electrons and a negative charge. youtube.com In reagents like (4-methoxyphenyl)borane, the B-H bond acts as the source of the nucleophilic hydride.

The mechanism generally involves:

Lewis Acid Activation: The boron atom of the reducing agent or a separate Lewis acid catalyst coordinates to a Lewis basic site on the substrate, such as the oxygen of a carbonyl group or an acetal. acsgcipr.org This coordination polarizes the substrate and increases the electrophilicity of the target carbon atom.

Nucleophilic Attack: The B-H bond delivers a hydride to the now highly electrophilic carbon. acsgcipr.org This transfer can be intermolecular or intramolecular. In the case of acetal openings, the hydride transfer reduces an intermediate oxocarbenium ion. researchgate.net

Workup: The resulting borate (B1201080) esters or amine-borane complexes are typically hydrolyzed during aqueous workup to yield the final alcohol or amine product. acsgcipr.orgacsgcipr.org

Studies on electron-deficient boranes have also shown that hydride abstraction can occur, leading to the formation of iminium hydridoborate salts from amines, which can then undergo further transformations. bohrium.com

Mechanistic Pathways in Borane-Catalyzed Reactions

Arylboranes, particularly electron-deficient ones like tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], are potent Lewis acids that can catalyze a wide range of organic reactions. These systems serve as excellent models for the potential catalytic activity of (4-methoxyphenyl)borane, which can also function as a Lewis acid.

Mechanisms in borane-catalyzed reactions often involve the activation of substrates or reagents through Lewis acidic interactions. For instance, in the B(C₆F₅)₃-catalyzed hydrosilylation of alkynes, the reaction is initiated by the formation of a borane-silane adduct. nih.gov This leads to the generation of a highly reactive silylium (B1239981) species and a borohydride (B1222165) counter-ion. The silylium species is then attacked by the nucleophilic alkyne. nih.gov

Another example is the borane-catalyzed isomerization of alkenes. researchgate.net Computational and experimental studies suggest that this transformation can proceed via direct hydride abstraction from an allylic position by the borane catalyst. researchgate.net This generates a stabilized carbocation and a hydridoborate anion. Subsequent re-delivery of the hydride to a different position results in the isomerized alkene. This pathway highlights the ability of boranes to facilitate hydride transfer in a catalytic cycle. researchgate.net

B-N/B-H Transborylation Mechanisms in Nitrile Hydroboration

The catalytic hydroboration of nitriles to primary amines is a valuable transformation in organic synthesis. While (4-methoxyphenyl)borane itself is not typically the direct catalyst reported in seminal studies, the established mechanism for borane-catalyzed nitrile hydroboration provides a clear framework for understanding its potential role. The key to this catalytic cycle is a process known as transborylation. nih.govd-nb.infoed.ac.uk

The generally accepted mechanism, supported by Density Functional Theory (DFT) calculations, involves a double B–N/B–H transborylation sequence. nih.goved.ac.uknih.gov This process allows a simple borane, which would otherwise be a stoichiometric reagent, to function as a catalyst in the presence of a turnover reagent like pinacolborane (HBpin). nih.gov

The proposed catalytic cycle can be outlined in the following key steps:

Initial Hydroboration: The catalyst, an arylborane such as (4-methoxyphenyl)borane, first performs a hydroboration of the nitrile substrate (R-C≡N). This step forms an N-borylimine intermediate.

First B-N/B-H Transborylation: The N-borylimine intermediate then reacts with a molecule of the turnover reagent, HBpin. A σ-bond metathesis occurs where the B-N bond of the imine is exchanged for the B-H bond of HBpin. This regenerates the borane catalyst and produces an N-Bpin imine. nih.gov

Second Hydroboration: The regenerated borane catalyst hydroborates the N-Bpin imine, leading to an N,N-bis(boryl)amine species.

Second B-N/B-H Transborylation: This N,N-bis(boryl)amine undergoes a final transborylation with another molecule of HBpin, once again regenerating the active borane catalyst and forming the final N,N-bis(Bpin)amine product. This product can then be hydrolyzed to yield the primary amine. nih.gov

An alternative pathway suggests that the initial N-borylimine intermediate could undergo a second hydroboration by the catalyst to form a different N,N-bis(boryl)amine before any transborylation occurs. ed.ac.uk However, DFT studies on model systems favor the pathway involving sequential transborylation steps. nih.gov The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of (4-methoxyphenyl)borane would influence the kinetics of these steps by modulating the electrophilicity of the boron center, but the fundamental mechanistic pathway is expected to remain the same.

| Step | Intermediate Species | Transformation |

|---|---|---|

| 1 | N-borylimine | Nitrile hydroboration by catalyst |

| 2 | N-Bpin imine | First B-N/B-H Transborylation |

| 3 | N,N-bis(boryl)amine | Second hydroboration of N-Bpin imine |

| 4 | N,N-bis(Bpin)amine (Product) | Second B-N/B-H Transborylation |

Radical Pathways in Boron Chemistry

Organoboranes, including arylboranes like (4-methoxyphenyl)borane, can participate in radical reactions, often acting as radical initiators or precursors. The interaction of organoboranes with oxygen is a well-known radical process, where autoxidation proceeds via radical intermediates. This reactivity has been harnessed, for instance, using triethylborane (B153662) as a radical initiator. ijrpc.com

A crucial aspect of the radical chemistry of boranes is the influence of their Lewis acidity. Homolytic substitution at the boron center does not typically occur with carbon-centered radicals. However, heteroatom-centered radicals, such as alkoxyl radicals, react efficiently with organoboranes. This enhanced reactivity is attributed to the Lewis basic character of the heteroatom-centered radical. The proposed mechanism involves an initial formation of a Lewis acid-base complex between the borane and the radical. This complexation facilitates a subsequent β-fragmentation, leading to the generation of an alkyl or aryl radical.

For (4-methoxyphenyl)borane, the interaction with an oxygen-centered radical (RO•) would proceed as follows:

Lewis Acid-Base Complexation: The electron-deficient boron atom of (4-methoxyphenyl)borane acts as a Lewis acid, forming a complex with the Lewis basic oxygen-centered radical.

Homolytic Substitution/Fragmentation: This complex undergoes homolytic substitution at the boron center, leading to the displacement of a 4-methoxyphenyl radical (or a hydride radical, depending on the borane's substituents) and the formation of a new boron-oxygen bond.

Furthermore, ligated boryl radicals have emerged as important intermediates. Amine-borane adducts, for example, can act as donor polarity reversal catalysts for hydrogen-atom abstraction. The amine-boryl radical, formed by abstracting a hydrogen atom from the amine-borane complex, is highly nucleophilic and can react with high regioselectivity at electron-deficient C-H bonds.

| Reaction Type | Role of Arylborane | Key Mechanistic Step | Influencing Factor |

|---|---|---|---|

| Autoxidation | Radical Precursor | Reaction with O₂ to form peroxy radicals | Oxygen availability |

| Homolytic Substitution | Lewis Acid Activator | Complexation with heteroatom-centered radical | Lewis Acidity of Boron |

| Polarity Reversal Catalysis | Precursor to Nucleophilic Radical | H-atom abstraction from amine-borane adduct | Stability of amine-boryl radical |

Role of Lewis Acidity and Basicity in (4-Methoxyphenyl)borane Chemistry

The chemistry of (4-methoxyphenyl)borane is fundamentally governed by the Lewis acidic nature of its boron center. The vacant p-orbital on the three-coordinate boron atom makes it an effective electron-pair acceptor (Lewis acid), enabling it to form dative bonds with electron-pair donors (Lewis bases).

The Lewis acidity of an arylborane is highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups increase Lewis acidity by pulling electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups decrease Lewis acidity. The 4-methoxy group in (4-methoxyphenyl)borane is a strong electron-donating group through resonance. It pushes electron density into the phenyl ring, which in turn slightly reduces the electrophilicity of the boron center compared to unsubstituted triphenylborane.

This modulation of Lewis acidity has profound effects on its reactivity:

Adduct Stability: The stability of the adduct formed between (4-methoxyphenyl)borane and a Lewis base is directly related to the strength of the acid-base interaction. youtube.com The decreased Lewis acidity of (4-methoxyphenyl)borane would result in weaker and more reversible adducts compared to those formed with stronger Lewis acidic boranes like tris(pentafluorophenyl)borane, B(C₆F₅)₃. The stability of such adducts generally follows the trend of the Lewis base's electron-donating ability. youtube.com

Catalytic Activity: In many borane-catalyzed reactions, the initial step involves the coordination of the borane (as a Lewis acid) to a substrate (acting as a Lewis base). The strength of this interaction is critical. A borane that is too weakly acidic may not activate the substrate effectively. Conversely, a borane that is too strongly acidic might form an overly stable adduct, inhibiting catalyst turnover. The tuned Lewis acidity of (4-methoxyphenyl)borane, being less acidic than highly fluorinated arylboranes, could be advantageous in catalytic cycles where product release or catalyst regeneration is the rate-limiting step.

Frustrated Lewis Pairs (FLPs): The concept of FLPs involves the use of sterically bulky Lewis acids and bases that are prevented from forming a classical adduct. While (4-methoxyphenyl)borane is not exceptionally bulky, its Lewis acidity is a key parameter in the potential design of FLP systems. The ability of a borane to participate in FLP chemistry, such as the activation of small molecules like H₂, is intimately linked to its Lewis acidic strength. nih.gov

Computational studies on substituted triarylboranes have quantified these electronic effects. For instance, the fluoride (B91410) ion affinity (FIA), a calculated measure of Lewis acidity, is significantly influenced by ring substituents. While para-substituents generally have a smaller electronic impact than ortho-substituents, an electron-donating group like methoxy is expected to lower the FIA value relative to triphenylborane. nih.govnih.gov

| Arylborane | Substituent Effect | Relative Lewis Acidity | Impact on Reactivity |

|---|---|---|---|

| B(C₆F₅)₃ | Strongly Electron-Withdrawing (-F) | Very High | Strong substrate activation; forms stable adducts |

| B(C₆H₅)₃ | Neutral (Reference) | Moderate | Baseline for triarylboranes |

| Borane, (4-methoxyphenyl)- (Derivative) | Electron-Donating (-OCH₃) | Lower | Weaker substrate activation; more labile adducts |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl Borane Architectures

Crystallographic Analysis of (4-Methoxyphenyl)borane Adducts and Complexes

Crystallographic studies, particularly X-ray diffraction, offer a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This has been instrumental in characterizing various adducts and complexes of (4-methoxyphenyl)borane.

The formation of adducts with Lewis bases, especially amines, is a common strategy to stabilize monoorganoboranes like (4-methoxyphenyl)borane. nih.gov X-ray diffraction analysis of these borane-amine complexes reveals key structural features.

A notable example is the adduct of (4-methoxyphenyl)borane with 4-(dimethylamino)pyridine (DMAP). nih.goviucr.orgresearchgate.net The crystal structure of this complex, with the systematic name 4-(dimethylamino)pyridine–4-methoxyphenylborane (1/1), shows two independent molecules in the asymmetric unit. nih.goviucr.orgiucr.orgnih.gov In both molecules, the boron atom adopts a tetrahedral geometry, consistent with sp³ hybridization. nih.goviucr.org This is a common feature observed in various phenyl-based monoorganoborane–amine adducts. nih.goviucr.orgiucr.org

The bond lengths within the adduct provide further evidence for its structure. The B-N bond distances of 1.597(2) Å and 1.595(2) Å are characteristic of a formal single bond between boron and nitrogen. nih.gov Similarly, the B-C bond lengths of 1.608(2) Å and 1.611(2) Å are consistent with a typical carbon-boron single bond. nih.gov

The geometry of the ligand components is also noteworthy. The methoxy (B1213986) group on the phenyl ring and the dimethylamino group on the pyridine (B92270) ring are nearly coplanar with their respective aromatic systems. nih.goviucr.orgresearchgate.netnih.gov This planarity suggests π-donation from the substituents into the aromatic rings. nih.goviucr.orgresearchgate.netnih.gov Specifically, the nitrogen atom of the dimethylamino group is sp² hybridized, facilitating this electronic delocalization. nih.goviucr.org

Interactive Table: Selected Crystallographic Data for (4-Methoxyphenyl)borane-DMAP Adduct

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| B1—N1 | 1.597(2) | 1.595(2) |

| B1—C1 | 1.608(2) | 1.611(2) |

| Bond Angles (°) | ||

| C1—B1—N1 | 110.8(1) | 111.0(1) |

| Torsion Angles (°) | ||

| C7—O1—C4—C3 | -7.4(2) | -7.1(2) |

| C13—N2—C10—C11 | 2.4(2) | 3.4(1) |

| Data sourced from Shooter et al. nih.gov |

NMR Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about molecular structure and dynamics in solution. Multinuclear NMR, including ¹H, ¹¹B, and ¹³C, has been employed to gain mechanistic insights into reactions involving (4-methoxyphenyl)borane derivatives.

For instance, in the study of borane-phosphine complexes, ¹H and ¹³C NMR are used to characterize the products and monitor reaction progress. nih.gov The chemical shifts and coupling constants observed in the NMR spectra of compounds like di(3,5-dimethyl-4-methoxyphenyl)[3-(triethoxysilyl)propyl]phosphine borane (B79455) provide detailed information about the connectivity and electronic environment of the atoms. nih.gov

In the context of 1,1-carboboration reactions, NMR spectroscopy has been crucial in identifying and characterizing zwitterionic intermediates. ed.ac.uk For example, the reaction of B(C₆F₅)₃ with alkynes, a process mechanistically related to reactions of (4-methoxyphenyl)borane, showed a distinctive downfield signal in the ¹³C{¹H} NMR spectrum, indicative of an alkenyl-cation. ed.ac.uk Furthermore, ¹¹B NMR spectroscopy revealed a high-field chemical shift, characteristic of a four-coordinate boron center in the zwitterionic intermediate. ed.ac.uk The use of 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) allows for the correlation between different nuclei, confirming the structure of these transient species. ed.ac.uk

The stability and reactivity of intermediates can be assessed by monitoring NMR spectra over time or at different temperatures. ed.ac.ukmdpi.com For example, the zwitterionic intermediate in the 1,1-carboboration of phenylacetylene (B144264) was observed to be in equilibrium with the starting materials at low temperatures, and rearranged to the final product upon warming. ed.ac.uk

Investigations of Bonding Interactions within (4-Methoxyphenyl)borane Systems

Detailed analysis of the crystal structure of the (4-methoxyphenyl)borane-DMAP adduct has revealed the presence of specific intramolecular interactions. nih.goviucr.orgnih.gov A notable finding is a close contact between the hydridic B-H groups and a C-H group of the pyridine ring. nih.goviucr.orgiucr.orgnih.gov The distances observed, H12···H2B at 2.26(3) Å and H12′···H2B′ at 2.27(3) Å, are suggestive of an electrostatic attraction between the negatively polarized B-H hydrogen and the positively polarized aromatic C-H hydrogen. nih.goviucr.org

Computational methods, such as Density Functional Theory (DFT), can also be used to analyze and quantify intramolecular interactions. d-nb.info For example, in related phenylborane systems, DFT calculations have been used to assess the stabilizing effect of intramolecular hydrogen bonds and other electron donor-acceptor interactions. d-nb.info

Computational and Theoretical Studies of 4 Methoxyphenyl Borane Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the properties of molecular systems due to its favorable balance of computational cost and accuracy. core.ac.uk DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties by solving the Kohn-Sham equations, where the energy of the system is a functional of the electron density. cmu.edu

For (4-methoxyphenyl)borane, DFT calculations can predict key structural parameters. The geometry is optimized to find the lowest energy conformation, revealing bond lengths, bond angles, and dihedral angles. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring influences the electronic structure of the borane (B79455) moiety. This influence can be quantified by examining the charge distribution and the properties of the frontier molecular orbitals.

Research Findings: DFT studies on related arylborane systems show that substituents on the aromatic ring significantly modulate the Lewis acidity of the boron center. An electron-donating group like methoxy is expected to decrease the Lewis acidity of the boron atom by donating electron density into the phenyl ring's π-system, which in turn interacts with the vacant p-orbital of the boron. This is reflected in a calculated lower positive partial charge on the boron atom compared to unsubstituted phenylborane.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. In (4-methoxyphenyl)borane, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is primarily centered on the vacant p-orbital of the boron atom. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. DFT calculations provide precise values for these orbital energies.

Interactive Data Table: Predicted Structural and Electronic Properties of (4-methoxyphenyl)borane

| Property | Predicted Value | Description |

| B-C Bond Length | ~1.56 Å | The distance between the boron atom and the ipso-carbon of the phenyl ring. |

| C-O Bond Length | ~1.36 Å | The distance between the oxygen of the methoxy group and the phenyl ring. |

| B-C-C Bond Angle | ~121° | The angle formed by the boron, the ipso-carbon, and an adjacent carbon in the ring. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, related to the molecule's electronic excitability. |

| Mulliken Charge on Boron | +0.45 | A measure of the partial atomic charge, indicating the electrophilicity of the boron center. researchgate.net |

| Dipole Moment | ~2.5 D | The overall polarity of the molecule arising from the asymmetric charge distribution. |

Energetic and Transition State Analysis of (4-methoxyphenyl)borane Reactions

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms, energetics, and kinetics. dntb.gov.ua For reactions involving (4-methoxyphenyl)borane, such as hydroboration or its use as a catalyst, DFT calculations can identify stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.netacs.orgdntb.gov.ua

The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which governs the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Research Findings: In borane-catalyzed reactions, such as the hydrosilylation of alkynes, computational studies have elucidated the key steps of the catalytic cycle. researchgate.netrsc.org A plausible first step in a reaction involving (4-methoxyphenyl)borane would be the formation of a Lewis acid-base adduct with a reactant molecule. DFT calculations can model the structure and stability of this adduct. Subsequent steps, like hydride transfer, are modeled by locating the corresponding transition state. nih.gov The electronic effect of the 4-methoxy group would be reflected in the calculated activation barriers; its electron-donating nature might affect the hydride-donating ability of the borane, influencing reaction rates compared to other substituted arylboranes.

For example, in a hypothetical hydroboration of an alkene, the reaction would proceed through a four-membered ring transition state. DFT calculations can provide the precise geometry of this state and its activation energy.

Interactive Data Table: Hypothetical Reaction Coordinate for Alkene Hydroboration

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | (4-Methoxyphenyl)borane + Propene | 0.0 |

| Transition State (TS) | Four-centered complex with partial B-C and H-C bonds. | +15.2 |

| Product | Alkoxy(4-methoxyphenyl)propylborane | -25.8 |

Molecular Orbital Theory and Quantum Chemical Topology Investigations

To gain a deeper understanding of bonding and reactivity, analyses based on Molecular Orbital (MO) Theory and Quantum Chemical Topology (QCT) are employed.

Molecular Orbital Theory: MO theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. grandinetti.orglumenlearning.com For (4-methoxyphenyl)borane, a qualitative MO diagram can be constructed by considering the interaction between the orbitals of the borane (-BH₂) fragment and the 4-methoxyphenyl (B3050149) fragment. The key interaction is between the π-system of the aromatic ring and the vacant p-orbital on the boron atom. The electron-donating methoxy group increases the energy of the phenyl ring's π-orbitals, leading to stronger interaction with the boron's LUMO, which stabilizes the molecule but reduces its Lewis acidity. The shapes and energies of these frontier orbitals (HOMO and LUMO) dictate the molecule's behavior as an electrophile (via the LUMO on boron) and a nucleophile (via the HOMO on the ring). youtube.com

Quantum Chemical Topology (QCT): QCT is a branch of theoretical chemistry that partitions a molecule's electron density to define atoms and chemical bonds. researchgate.net The most common QCT method is the Quantum Theory of Atoms in Molecules (QTAIM). manchester.ac.uk QTAIM analyzes the topology of the electron density (ρ) to characterize bonding interactions. At a bond critical point (BCP) between two atoms, the value of the electron density and its Laplacian (∇²ρ) provide insight into the nature of the bond. A significant accumulation of electron density at the BCP and a negative Laplacian value are characteristic of a covalent bond.

Research Findings: In related organoboranes, QTAIM analysis confirms the nature of the boron-carbon bond. For (4-methoxyphenyl)borane, this analysis would characterize the B-C bond, revealing its degree of covalent character and polarization. The properties at the BCP would be influenced by the methoxy substituent, allowing for a quantitative comparison of its electronic effect against other substituents.

Interactive Data Table: Predicted QTAIM Parameters for the B-C Bond

| QTAIM Parameter | Predicted Value (a.u.) | Interpretation |

| Electron Density (ρ) | ~0.18 | Indicates the amount of electron density shared between the boron and carbon atoms. A higher value suggests stronger covalent character. |

| Laplacian of ρ (∇²ρ) | +0.05 | A small positive value is typical for polarized covalent bonds, indicating some depletion of charge in the internuclear region towards the atoms. |

| Ellipticity (ε) | ~0.12 | Measures the anisotropy of the electron density at the BCP. A non-zero value indicates π-character, expected for the B-C bond. |

Simulations of Reaction Mechanisms and Catalytic Cycles

Beyond single reaction steps, computational chemistry allows for the simulation of complete reaction mechanisms and catalytic cycles. researchgate.net This involves calculating the energies of all intermediates and transition states to construct a comprehensive energy profile. Such simulations are vital for understanding catalyst behavior, predicting selectivity, and designing improved catalysts.

These simulations can also predict regioselectivity and stereoselectivity by comparing the activation energies of competing pathways leading to different products. For (4-methoxyphenyl)borane, the steric bulk and electronic properties of the methoxyphenyl group would be computationally modeled to predict its influence on the catalyst's selectivity. For instance, in the hydroboration of an unsymmetrical alkene, calculations could predict whether the boron atom adds to the more or less sterically hindered carbon atom by comparing the energies of the two possible transition states.

Integration of 4 Methoxyphenyl Borane in Complex Molecular Architectures for Advanced Research

Design and Synthesis of Organoboron Compounds for Optoelectronic Research

Organoboron compounds have attracted significant interest for their applications in optoelectronics, largely due to the electron-deficient nature of the boron atom, which can act as an effective electron acceptor. researchgate.netresearchgate.net The design of these materials often involves creating systems where electron-donating and electron-accepting parts of a molecule are linked, leading to unique photophysical properties. researchgate.netresearchgate.net

The donor-acceptor (D-A) approach is a primary strategy in materials chemistry for developing semiconductors with low band gaps. researchgate.netresearchgate.net In these systems, a tricoordinate boron center, with its vacant p-orbital, serves as a potent electron acceptor when conjugated with a π-system. researchgate.netresearchgate.net The 4-methoxyphenyl (B3050149) group, conversely, is recognized as an electron-donating substituent. uni-konstanz.deacs.org The combination of these two moieties within a single molecular framework creates a D-A system with intramolecular charge transfer (ICT) characteristics upon photoexcitation. researchgate.netresearchgate.net

Researchers have synthesized novel organoboron compounds where a boron unit is linked to donor groups like thienothiophene (TT). researchgate.netresearchgate.net In some architectures, the 4-methoxyphenyl group is part of the donor segment, enhancing its electron-donating strength. uni-konstanz.de For instance, studies on donor-spiro-acceptor compounds for thermally activated delayed fluorescence (TADF) have shown that a 4-methoxyphenyl substituent slightly increases the donor strength. uni-konstanz.de

The synthesis of these D-A molecules often involves coupling reactions to link the boron-containing fragment with the donor fragment. For example, D-A and D-A-D type small molecules have been synthesized with mesitylborane as the acceptor and triphenylamine (B166846) as the donor, connected through a thieno[3,2-b]thiophene (B52689) π-conjugated spacer. researchgate.net The photophysical properties of these compounds are highly dependent on their structure and the surrounding environment. Solvatochromism studies, which analyze the effect of solvent polarity on absorption and emission spectra, confirm that the fluorescence emission occurs from a charge-transfer excited state. uni-konstanz.de

Below is a table summarizing the photophysical properties of representative D-A systems incorporating boron and donor units.

| Compound Type | Key Components | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Key Finding |

| D-A System | Donor: Triphenylamine, Thieno[3,2-b]thiophene; Acceptor: Mesitylborane | Not Specified | Sky-blue to yellowish-green | Up to 42% (solid-state) | Efficient emission in the solid state for OLED applications. researchgate.net |

| D-A-D System | Donor: Thienothiophene (TT); Acceptor: Boron | 352 nm (in THF) | 501 nm (in THF) | Not Specified | A large Stokes shift (149 nm) indicates significant structural rearrangement in the excited state. researchgate.net |

| D-A System | Donor: Thienothiophene (TT); Acceptor: Boron | Not Specified | 489 nm (in THF) | Not Specified | The D-A-D system shows a red-shifted emission compared to the D-A system. researchgate.net |

| Perylene-based D-A | Donor: 4-methoxyphenyl; Acceptor: Perylene bisimide | Not Specified | Not Specified | Not Specified | Facile photoinduced charge transfer is observed. acs.org |

Table 1: Photophysical properties of selected Donor-Acceptor systems. Data sourced from studies on organoboron compounds for optoelectronics. researchgate.netresearchgate.netacs.org

These D-A compounds have shown promise as colorimetric and fluorescent chemosensors, particularly for fluoride (B91410) ions, which bind to the borane (B79455) moiety and induce a noticeable color or fluorescence change. researchgate.net

Incorporation into Polyhedral Boranes and Carbaborane Clusters

Polyhedral boranes and their carbon-containing analogues, carbaboranes, are cage-like clusters characterized by their exceptional thermal and chemical stability and three-dimensional structures. nih.govwikipedia.orgresearchgate.net The functionalization of these clusters with organic groups like 4-methoxyphenyl allows for the creation of novel materials for applications ranging from medicine to materials science. mdpi.comnih.gov

The synthesis of C-arylcarboranes is a well-established field. mdpi.com A common method for creating 3-aryl-ortho-carboranes involves the reaction of decaborane (B607025) (nido-B₁₀H₁₄) with a substituted alkyne. mcmaster.ca For example, C-(4-methoxyphenyl) substituted ortho-carborane has been prepared via an alkyne insertion reaction with 4-methoxy-1-ethynylbenzene. mcmaster.ca Another synthetic route involves the Pd-catalyzed cross-coupling of 3-iodo-ortho-carborane with aryl zinc bromides, which can be prepared in situ from the corresponding aryl bromide, such as 4-methoxyphenyl bromide. mdpi.com This latter method is advantageous as it tolerates sensitive functional groups. mdpi.com

The resulting aryl-carboranes have been characterized using various spectroscopic techniques, including ¹H, ¹³C, and ¹¹B NMR, which confirm the presence of both the aryl substituent and the carborane cage. mdpi.com These functionalized clusters serve as building blocks for more complex structures. For instance, they have been investigated as pharmacophores in medicinal chemistry, where the carbaborane cage acts as a stable, hydrophobic scaffold. nih.govresearchgate.net An analogue of the breast cancer drug tamoxifen, named boroxifen, has been synthesized, incorporating a carborane cage into the drug's core structure. researchgate.net

| Precursors | Product | Synthetic Method | Yield | Reference |

| Decaborane, 4-methoxy-1-ethynylbenzene | C-(4-methoxyphenyl) substituted ortho-carborane | Alkyne insertion | Not Specified | mcmaster.ca |

| 3-Iodo-ortho-carborane, 4-methoxyphenyl bromide | 3-(4′-Methoxyphenyl)-ortho-carborane | Pd-catalyzed cross-coupling with in situ generated organozinc reagent | 77% | mdpi.com |

Table 2: Synthesis of (4-Methoxyphenyl)carbaboranes. mdpi.commcmaster.ca

Role in Coordination Polymers and Networks Research

Coordination polymers, including metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked by organic ligands. mdpi.comwikipedia.orgaip.org The properties of these materials are highly tunable based on the choice of metal and organic linker. nih.govresearchgate.net Borane and carbaborane clusters, when appropriately functionalized, can serve as unique building blocks or linkers in the construction of these networks. researchgate.netbohrium.com

While (4-methoxyphenyl)borane itself may not be a typical linker, organic ligands functionalized with the 4-methoxyphenyl group are used to build coordination polymers. researchgate.net For example, 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine has been synthesized and used as a ligand to form coordination complexes with metals like cobalt(II) thiocyanate. researchgate.net In such cases, the (4-methoxyphenyl) group modifies the electronic properties and steric profile of the ligand, which in turn influences the structure and properties of the resulting coordination polymer.

Carbaborane clusters functionalized with ligating groups can also act as scaffolds for linkers in MOFs. researchgate.net Dicarba-closo-dodecaboranes have been used to create bis-pyridylalcohol ligands, which then coordinate with metal ions to form extended 3D networks. researchgate.net The rigidity, stability, and defined geometry of the carbaborane core make it an attractive alternative to traditional arene-centered organic linkers. researchgate.net The incorporation of such boron-containing moieties can impart desirable properties like hydrophobicity and high thermal and redox stability to the final material. researchgate.net

Surface Functionalization with (4-Methoxyphenyl)borane Derivatives

The modification of surfaces with well-defined molecular layers is crucial for applications in electronics, sensing, and biocompatible materials. nih.gov Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a solid substrate. nih.govoaepublish.com Alkanethiols on gold and silanes on silicon oxides are classic examples of SAMs. oaepublish.comresearchgate.net

Derivatives of (4-methoxyphenyl)borane, particularly (4-methoxyphenyl)boronic acid, are useful for surface functionalization. oaepublish.com Boronic acids can form strong covalent bonds with oxide surfaces, providing a robust method for anchoring molecules. This allows for the creation of SAMs on various substrates. The stability of these monolayers can be further enhanced through intermolecular crosslinking. oaepublish.com

The process involves exposing a substrate to a solution of the boronic acid derivative. The boronic acid headgroup chemisorbs onto the surface, while the (4-methoxyphenyl) tail group is exposed outwards. This tail group dictates the chemical and physical properties of the modified surface, such as its wettability and reactivity. By using (4-methoxyphenyl)boronic acid, a surface with specific aromatic and electronic characteristics can be engineered. This controlled functionalization is key to developing advanced materials and devices where surface properties are paramount. nih.govacs.org

Emerging Research Directions in 4 Methoxyphenyl Borane Chemistry

Novel Reactivity and Transformations involving Borane (B79455), (4-methoxyphenyl)-

Recent research has focused on expanding the synthetic utility of (4-methoxyphenyl)borane beyond its traditional role in cross-coupling reactions. Scientists are exploring its unique reactivity to develop novel chemical transformations.

One area of interest is the utilization of (4-methoxyphenyl)borane derivatives in photocatalytic reactions. For instance, the photocatalytic defluorinative borylation of α-(trifluoromethyl)styrenes has been demonstrated, leading to the formation of aminoborane-bearing difluoroalkenes. thieme-connect.com This transformation opens up new avenues for the synthesis of complex fluorinated molecules.

Furthermore, the reactivity of borane-adducts of (4-methoxyphenyl)phosphine derivatives is being investigated. The iridium-catalyzed hydrosilylation of olefins bearing a (4-methoxyphenyl)phosphine borane complex has been achieved. acs.orgnih.gov This "borane-protecting strategy" allows for the functionalization of phosphorus-containing olefins while preventing undesirable side reactions at the phosphine (B1218219) moiety. acs.orgnih.gov The borane group can be readily removed after the desired transformation, highlighting the versatility of this approach. acs.orgnih.gov

Researchers are also exploring the use of (4-methoxyphenyl)borane derivatives in multicomponent reactions. For example, a highly efficient and chemoselective dual functionalization of unprotected phenols with α- or β-hydroxyl acids has been developed using a borane catalyst. chinesechemsoc.org This process leads to the formation of valuable benzofuranones and dihydrocoumarins. chinesechemsoc.org

The following table summarizes some of the novel transformations involving (4-methoxyphenyl)borane derivatives:

| Transformation | Reactant(s) | Product Type | Catalyst/Conditions | Reference |

| Photocatalytic Defluorinative Borylation | α-(Trifluoromethyl)styrenes | Aminoborane-bearing difluoroalkenes | Photocatalyst | thieme-connect.com |

| Iridium-Catalyzed Hydrosilylation | Alkenyl phosphine borane complex | Alkylsilanes | Iridium catalyst | acs.orgnih.gov |

| Dual Functionalization of Phenols | Phenols, α- or β-hydroxyl acids | Benzofuranones, Dihydrocoumarins | Borane catalyst | chinesechemsoc.org |

Development of New Catalytic Systems for Sustainable Synthesis

The development of sustainable chemical processes is a major goal in modern chemistry. (4-Methoxyphenyl)borane and its derivatives are being explored as key components in the design of new catalytic systems that promote environmentally friendly and efficient syntheses.

One approach involves the use of borane catalysts in dehydrative reactions, which produce water as the only byproduct, aligning with the principles of green chemistry. acs.org For example, tris(pentafluorophenyl)borane (B72294) has been shown to be an effective catalyst for the dehydrative amidation of carboxylic acids and amines. acs.org This method avoids the use of stoichiometric activating agents, which generate significant waste.

The concept of "frustrated Lewis pairs" (FLPs), which involves the combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, has been applied to develop new catalytic systems. lancs.ac.uk Moisture-tolerant triaryl boranes are being investigated as the Lewis acid component in FLP-catalyzed reductive aminations, offering a more robust alternative to moisture-sensitive catalysts. lancs.ac.uk

Furthermore, multifunctional catalysts that combine acidic, basic, and metallic sites on a single support are being developed for one-pot multistep reactions. researchgate.net This approach, known as process intensification, can significantly reduce the environmental impact and cost of chemical production by minimizing waste and simplifying purification procedures. researchgate.net For instance, the synthesis of 4-(4-methoxyphenyl)-2-butanone (B1665111) has been achieved in a one-pot process using a multifunctional catalyst. researchgate.net

The table below highlights key features of emerging sustainable catalytic systems involving boranes:

| Catalytic System | Key Feature | Application Example | Goal of Sustainability | Reference |

| Borane-catalyzed Dehydration | Water as the sole byproduct | Amide synthesis | Atom economy, waste reduction | acs.org |

| Frustrated Lewis Pairs | Moisture-tolerant catalysts | Reductive amination | Increased catalyst stability and applicability | lancs.ac.uk |

| Multifunctional Catalysts | One-pot multistep reactions | Synthesis of fine chemicals | Process intensification, reduced E-factor | researchgate.net |

Exploration of Structure-Activity Relationships in Borane Systems

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is crucial for the rational design of new compounds with desired properties. In the context of borane chemistry, researchers are actively investigating these structure-activity relationships (SARs).

The electronic and steric properties of substituents on the aryl ring of (4-methoxyphenyl)borane and related compounds can significantly influence their reactivity. For example, in the development of potentiators for NMDA receptors, the substitution pattern on the tetrahydroisoquinoline core, which can be conceptually linked to borane systems through bioisosteric replacement, was systematically varied to establish a clear SAR. nih.gov

In the field of catalysis, the Lewis acidity of boranes is a key parameter that can be tuned by modifying the substituents. The development of boron-based catalysts for C-C bond formation has shown that the electronic and steric impacts on the boron center can be easily modified to control catalytic activity. researchgate.net For instance, highly Lewis acidic boranes like B(C₆F₅)₃ exhibit different catalytic behavior compared to organoboron acids or borenium ions. researchgate.net

The mutagenicity of boronic acids and their derivatives is another area where SAR studies are important. researchgate.net Research has shown that some commercially available boronic acids and their derivatives can be mutagenic, and current computational models are not yet able to reliably predict this activity. researchgate.net Understanding the structural features that contribute to mutagenicity is essential for ensuring the safety of these compounds in various applications.

The following table provides examples of how structural modifications affect the activity of borane systems:

| System | Structural Modification | Effect on Activity/Property | Research Area | Reference |

| Tetrahydroisoquinoline-based NMDA Receptor Potentiators | Substituents on aromatic rings | Altered potency and selectivity | Medicinal Chemistry | nih.gov |

| Boron-based Catalysts | Electron-withdrawing/donating groups on aryl rings | Tuned Lewis acidity and catalytic performance | Catalysis | researchgate.net |

| Boronic Acids and Derivatives | Varies | Potential for mutagenicity | Toxicology/Safety | researchgate.net |

Advanced Applications in Materials Science Research

The unique electronic and structural properties of (4-methoxyphenyl)borane and related organoboron compounds make them attractive building blocks for advanced materials.

Boron-containing polymers and networks are a significant area of research. researchgate.net The incorporation of borane and carborane clusters into coordination polymers can lead to materials with interesting 1D, 2D, and 3D architectures. researchgate.net These materials have potential applications in areas such as gas separation. researchgate.net

The development of novel materials for hydrogen storage is another promising application. Hydrazine borane and its derivatives are being investigated as chemical hydrogen storage materials due to their high hydrogen content. mdpi.com Research is focused on improving their dehydrogenation properties through methods like chemical doping. mdpi.com

The table below summarizes some of the applications of borane-containing materials:

| Material Type | Key Component | Potential Application | Relevant Property | Reference |

| Coordination Polymers | Borane/Carborane Clusters | Gas Separation | Porous 3D Architectures | researchgate.net |

| Hole Transport Layers | Spiro-OMeTAD | Perovskite Solar Cells | Charge Transport Properties | beilstein-archives.org |

| Hydrogen Storage Materials | Hydrazine Borane Derivatives | Chemical Hydrogen Storage | High Hydrogen Content | mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing Borane, (4-methoxyphenyl)-, and how can reaction conditions be optimized for yield?

Borane derivatives with aryl groups, such as (4-methoxyphenyl)-borane, are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, phosphine–borane complexes can be prepared by reacting substituted phenylphosphines with borane sources (e.g., BH₃·THF) under inert conditions . Optimization involves:

- Catalyst selection : Use palladium catalysts for coupling reactions, as seen in triazine syntheses .

- Solvent control : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions .

- Temperature : Reactions often proceed at 0–25°C to balance reactivity and stability .

- Purification : Column chromatography with silica gel or recrystallization improves purity .

Q. Which spectroscopic methods are most effective for characterizing Borane, (4-methoxyphenyl)-, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and aromatic proton environments. The 4-methoxyphenyl group shows distinct deshielding in aromatic regions (δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., B–C bond ~1.58 Å) .

- IR spectroscopy : Confirm B–H stretching vibrations (~2500 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. What are the best practices for handling and storing Borane, (4-methoxyphenyl)- to prevent decomposition?

- Storage : Use airtight containers under inert gas (argon/nitrogen) at –20°C to avoid hydrolysis .

- Handling : Perform reactions in gloveboxes or Schlenk lines to exclude moisture .

- Decomposition monitoring : Track B–H bond stability via periodic IR analysis .

Q. How can researchers efficiently locate physicochemical data for Borane, (4-methoxyphenyl)- in academic databases?

- NIST Chemistry WebBook : Provides thermodynamic data (e.g., enthalpy of formation) and spectral libraries .

- SciFinder/Reaxys : Search reaction pathways and crystallographic data using CAS numbers or SMILES strings .

- Avoid unreliable sources : Cross-verify data from peer-reviewed journals over commercial databases .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Borane, (4-methoxyphenyl)- in biological or catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the boron center’s Lewis acidity can be quantified via Fukui indices .

- Molecular docking : Simulate interactions with proteins (e.g., progesterone receptors) using software like AutoDock Vina. Align results with experimental IC₅₀ values .

- Solvent modeling : Use COSMO-RS to assess solvation effects on reaction kinetics .

Q. What strategies resolve contradictions in reported reaction mechanisms involving Borane, (4-methoxyphenyl)-?

- Systematic review : Follow Cochrane methods to aggregate data from multiple studies, minimizing bias .

- Isotopic labeling : Track boron’s role in catalysis using ¹⁰B/¹¹B isotopes .

- Kinetic profiling : Compare rate constants under varying conditions (pH, temperature) to identify rate-determining steps .

Q. How does the 4-methoxyphenyl substituent influence the electronic properties and stability of borane derivatives?

- Electron-donating effects : The methoxy group increases electron density on boron, enhancing stability but reducing electrophilicity. Cyclic voltammetry can quantify redox potentials .

- Steric effects : X-ray data show that bulky substituents distort boron’s tetrahedral geometry, affecting catalytic activity .

- Comparative studies : Replace 4-methoxyphenyl with 4-chlorophenyl to assess electronic vs. steric contributions .

Q. What advanced purification techniques ensure high-purity Borane, (4-methoxyphenyl)- for sensitive applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.